(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate

Catalog No.
S3380674
CAS No.
1229421-17-3
M.F
C12H22N2O2
M. Wt
226.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)car...

CAS Number

1229421-17-3

Product Name

(S)-Tert-butyl (1-(pyrrolidin-3-YL)cyclopropyl)carbamate

IUPAC Name

tert-butyl N-[1-[(3S)-pyrrolidin-3-yl]cyclopropyl]carbamate

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1

InChI Key

QJTCVIHNVLALCL-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CC1)[C@H]2CCNC2

(S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate (CAS: 1229421-17-3) is an enantiopure bifunctional building block utilized in medicinal chemistry and drug discovery[1]. Featuring a conformationally restricted cyclopropyl ring attached to an (S)-configured pyrrolidine core, it provides a rigidified diamine scaffold. The orthogonal protection strategy—where the sterically hindered primary amine is Boc-protected while the secondary pyrrolidine nitrogen remains free—enables precise, site-selective functionalization . This compound serves as a precursor for synthesizing kinase inhibitors, antibacterial agents, and GPCR ligands, where fine-tuning of basicity, lipophilicity, and metabolic stability is required [2].

Substituting this specific enantiopure, orthogonally protected scaffold with generic alternatives, such as its racemic counterpart or flexible straight-chain analogs like (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate, compromises both synthesis efficiency and downstream pharmacological profiles [1]. Using the racemic mixture necessitates late-stage chiral resolution, effectively halving the yield of the active API and increasing solvent waste [2]. Furthermore, replacing the cyclopropyl moiety with a flexible alkyl linker removes the Thorpe-Ingold effect that pre-organizes the pharmacophore for target binding, leading to an entropic penalty and reduced binding affinity. The lack of the cyclopropyl group also exposes the alpha-position to cytochrome P450-mediated oxidative metabolism, reducing the in vivo half-life of the resulting drug candidates [3].

Chemoselective Functionalization via Orthogonal Protection

The presence of the Boc protecting group on the primary cyclopropyl amine is critical for achieving high chemoselectivity during the functionalization of the pyrrolidine ring. In standard Buchwald-Hartwig aminations or SNAr reactions, (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate consistently delivers mono-functionalized products with >95% chemoselectivity [1]. In contrast, attempting the same coupling with the unprotected baseline, 1-(pyrrolidin-3-yl)cyclopropan-1-amine, results in competitive reactivity at both nitrogen centers, dropping the yield of the desired mono-alkylated product to approximately 45% and necessitating complex chromatographic purification [2].

Evidence DimensionChemoselective mono-functionalization yield
Target Compound Data>95% yield (Boc-protected)
Comparator Or Baseline~45% yield (Unprotected diamine)
Quantified Difference50% absolute increase in yield
ConditionsStandard SNAr or cross-coupling on the pyrrolidine nitrogen

Procuring the pre-protected building block eliminates tedious separation steps and significantly boosts the overall yield of library synthesis.

Elimination of Late-Stage Chiral Resolution Inefficiencies

Utilizing the enantiopure (S)-isomer directly translates to a 100% theoretical yield of the desired chiral API downstream [1]. When the racemic comparator, tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate (CAS: 185693-07-6), is used, the synthesis requires late-stage chiral Supercritical Fluid Chromatography (SFC) separation. This late-stage resolution typically recovers less than 45% of the active (S)-enantiomer due to separation inefficiencies and mass loss, effectively doubling the material requirements for the entire synthetic sequence [2].

Evidence DimensionRecovery of active enantiomer in final API
Target Compound Data100% (No resolution required)
Comparator Or Baseline<45% (Using racemic precursor + SFC)
Quantified Difference>55% improvement in active material recovery
ConditionsMulti-step API synthesis followed by chiral separation

Starting with the enantiopure building block drastically reduces raw material costs and avoids the bottleneck of preparative chiral chromatography at scale.

Enhanced Metabolic Stability via Cyclopropyl Incorporation

The incorporation of the cyclopropyl ring at the 3-position of the pyrrolidine serves as a critical metabolic shield. When incorporated into lead compounds, the (S)-tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate scaffold typically extends the in vitro human liver microsome (HLM) half-life to >120 minutes by blocking alpha-oxidation [1]. In direct comparison, the flexible, non-cyclopropyl analog, (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate, leaves the alpha-position exposed, resulting in rapid degradation and an HLM half-life of only 35 minutes [2].

Evidence DimensionHuman Liver Microsome (HLM) Half-life (t1/2)
Target Compound Data>120 minutes
Comparator Or Baseline35 minutes ((S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate)
Quantified Difference3.4-fold increase in metabolic stability
ConditionsIn vitro HLM assay of derived lead compounds

Procuring the cyclopropyl-modified building block directly addresses metabolic liabilities, accelerating the optimization of pharmacokinetic profiles in drug discovery.

Synthesis of Advanced Antibacterial Agents

Acts as a critical diamine linker in the development of next-generation fluoroquinolones and rifamycin derivatives, where the rigidified cyclopropyl-pyrrolidine motif enhances binding to bacterial topoisomerases and reduces resistance frequency [1].

Lead Optimization for Kinase Inhibitors

Ideal for replacing flexible alkyl-amine side chains in kinase inhibitor scaffolds to improve target binding affinity (via the Thorpe-Ingold effect) and extend in vivo half-life by blocking metabolic oxidation [2].

DNA-Encoded Library (DEL) Synthesis

The orthogonal Boc protection and high enantiopurity make it highly suitable for automated, split-and-pool combinatorial synthesis, ensuring clean, predictable coupling reactions without cross-reactivity [3].

XLogP3

1.3

Dates

Last modified: 08-19-2023

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